8-(4-ethoxyphenyl)-N-(2-methoxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Description
8-(4-ethoxyphenyl)-N-(2-methoxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C17H21N5O4 and its molecular weight is 359.386. The purity is usually 95%.
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Biological Activity
The compound 8-(4-ethoxyphenyl)-N-(2-methoxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a member of the imidazo[2,1-c][1,2,4]triazine family. This class of compounds is characterized by a complex heterocyclic structure that includes multiple nitrogen and carbon atoms. The unique functional groups present in this compound suggest potential biological activity, making it a candidate for pharmacological studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H24N4O3 with a molecular weight of approximately 328.37 g/mol. The structural features include:
- Ethoxy group : Enhances lipophilicity.
- Methoxyethyl side chain : May influence biological interactions.
- Carboxamide moiety : Potential for hydrogen bonding with biological targets.
Synthesis Methods
The synthesis of imidazo[2,1-c][1,2,4]triazine derivatives typically involves multi-step reactions. For example:
- Reactions of hydrazides with diketones : This method uses ammonium acetate to yield substituted triazines.
- Cyclization reactions : These can lead to the formation of the tetrahydroimidazo ring structure.
Biological Activity
Research indicates that compounds within the imidazo[2,1-c][1,2,4]triazine class exhibit various biological activities:
Antimicrobial Activity
Studies have shown that derivatives similar to our compound demonstrate significant antimicrobial properties. For instance:
- N-(2-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has shown effective antimicrobial activity against certain bacterial strains .
Anticancer Potential
Compounds featuring similar structural motifs have been investigated for anticancer activity:
- 5-(p-Tolyl)-3H-imidazo[2,1-c][1,2]thiazole derivatives are noted for their potential as anticancer agents due to their ability to induce apoptosis in cancer cells .
The mechanisms through which these compounds exert their biological effects often involve:
- Inhibition of key enzymes : Such as those involved in the cell cycle or metabolic pathways.
- Interference with DNA replication : Leading to cell death in rapidly dividing cells.
Case Studies and Research Findings
Several studies have explored the pharmacological profiles of related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(2-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | Similar triazine core with different substituents | Antimicrobial properties |
7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine derivatives | Contains thiazole instead of imidazole | Antibacterial and antitubercular activities |
5-(p-Tolyl)-3H-imidazo[2,1-c][1,2]thiazole derivatives | Thiazole ring with similar substituents | Potential anticancer agents |
Properties
IUPAC Name |
8-(4-ethoxyphenyl)-N-(2-methoxyethyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4/c1-3-26-13-6-4-12(5-7-13)21-9-10-22-16(24)14(19-20-17(21)22)15(23)18-8-11-25-2/h4-7H,3,8-11H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZARBOIWSVSDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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